Imidapril-d3 Hydrochloride is a stable isotope-labeled derivative of Imidapril Hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. The incorporation of deuterium into the compound allows for enhanced tracking and quantification in pharmacokinetic studies. This compound serves not only as a therapeutic agent but also as a research tool in pharmacological studies.
Imidapril-d3 Hydrochloride is synthesized from Imidapril, which is derived from the original compound through isotopic labeling techniques. The synthesis typically involves the use of deuterated solvents and reagents to ensure that the final product contains the stable isotopes necessary for its application in research.
Imidapril-d3 Hydrochloride is classified as:
The synthesis of Imidapril-d3 Hydrochloride can be achieved through various methods, including:
The synthesis process may include the following steps:
Imidapril-d3 Hydrochloride retains the core structure of Imidapril, with modifications to incorporate deuterium. The molecular formula includes:
The molecular weight of Imidapril-d3 Hydrochloride is slightly higher than that of its non-deuterated counterpart due to the presence of deuterium. The precise structural formula can be represented as follows:
Imidapril-d3 Hydrochloride can participate in various chemical reactions typical of ACE inhibitors, including:
The reaction mechanism involves binding to the active site of ACE, leading to a decrease in angiotensin II levels and subsequent vasodilation.
Imidapril-d3 functions by inhibiting the activity of angiotensin-converting enzyme. This inhibition leads to:
Clinical studies demonstrate that Imidapril effectively reduces blood pressure and improves renal function in hypertensive patients. For instance, a comparative study showed significant changes in renal parameters among users compared to other antihypertensive agents .
Imidapril-d3 Hydrochloride is primarily used for:
The incorporation of stable isotopes allows researchers to conduct more precise studies on drug behavior within biological systems, enhancing our understanding of pharmacodynamics and pharmacokinetics.
Imidapril-d3 Hydrochloride (chemical name: (4S)-3-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1-methyl-d3-2-oxo-4-imidazolidinecarboxylic Acid Hydrochloride) is a deuterated isotopologue of the ACE inhibitor imidapril hydrochloride. Its molecular formula is C₂₀H₂₅D₃ClN₃O₆, with a molecular weight of 444.92 g/mol [4] [7]. This compound incorporates three deuterium atoms (²H or D) at the N-methyl group of the imidazolidinone ring, replacing all hydrogen atoms in the methyl moiety (-CD₃ instead of -CH₃) [4]. Deuterium, a stable, non-radioactive isotope of hydrogen, exhibits identical chemical behavior to hydrogen but forms stronger carbon-deuterium (C-D) bonds due to its higher atomic mass. This isotopic substitution does not alter the primary pharmacological target of the molecule but significantly modifies its physicochemical and metabolic properties [3] [8].
As a deuterated ACE inhibitor, Imidapril-d3 Hydrochloride retains the core mechanism of action of its parent compound, imidapril. It functions as a prodrug that undergoes hepatic hydrolysis to its active metabolite, imidaprilat-d3. This metabolite competitively inhibits angiotensin-converting enzyme (ACE), blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Consequently, it suppresses the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and reduced blood pressure [5] [9]. The deuterium substitution specifically aims to enhance metabolic stability rather than alter pharmacological activity. The C-D bonds at the N-methyl position resist oxidative demethylation by hepatic cytochrome P450 enzymes, a common metabolic pathway for non-deuterated imidapril [3] [8]. This modification potentially prolongs the plasma half-life of the drug and reduces the formation of specific metabolites, making it a valuable tool for studying imidapril’s pharmacokinetics and metabolism without intrinsic therapeutic use [4] [8].
Structural and Pharmacological Integrity: The deuterium atoms are incorporated at a metabolically vulnerable but pharmacologically non-critical site. The core structure responsible for ACE binding—including the carboxylic acid group, proline-like fragment, and zinc-binding carboxyl group—remains unchanged. This ensures that the deuterated compound maintains identical receptor affinity and inhibitory potency as non-deuterated imidapril while exhibiting altered metabolic stability [2] [5].
Physicochemical Properties: Imidapril-d3 Hydrochloride is an off-white solid with a melting point of 169–172°C. It is hygroscopic and exhibits slight solubility in water, DMSO, and ethanol [7]. The deuterium substitution minimally affects these bulk properties due to the low percentage of deuterated atoms (<1% of total molecular weight). However, vibrational spectroscopy reveals distinct C-D stretching frequencies at ~2100 cm⁻¹, enabling spectroscopic differentiation from the non-deuterated compound [3] [6].
Table 1: Molecular Properties of Imidapril-d3 Hydrochloride
Property | Value | Source |
---|---|---|
CAS Number | 1356017-30-5 | [4] |
Molecular Formula | C₂₀H₂₅D₃ClN₃O₆ | [4] |
Molecular Weight | 444.92 g/mol | [4] |
Deuterium Position | N-Methyl group (-CD₃) | [4] |
Active Metabolite | Imidaprilat-d3 | [2] [5] |
Primary Pharmacological Target | Angiotensin-Converting Enzyme (ACE) | [5] [9] |
Solubility | Slight solubility in H₂O, DMSO, EtOH | [7] |
Storage Conditions | -20°C, under inert atmosphere | [7] |
Isotopic labeling, particularly with stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), is a cornerstone technique in modern drug discovery and development. Imidapril-d3 Hydrochloride exemplifies this approach, serving as an internal standard and tracer rather than a therapeutic agent. Its primary utilities lie in enabling precise quantification and mechanistic studies that are unattainable with non-labeled compounds [3] [6] [8].
Role as an Internal Standard in Bioanalysis: In liquid chromatography-mass spectrometry (LC-MS), deuterated analogs like Imidapril-d3 Hydrochloride are indispensable for accurate drug quantification in complex biological matrices (e.g., plasma, urine). The deuterated compound co-elutes chromatographically with non-deuterated imidapril but exhibits a distinct mass shift (+3 Da) due to the three deuterium atoms. This allows it to serve as an internal standard that corrects for variations in sample extraction efficiency, matrix effects, and instrument response. The use of such standards significantly enhances the precision, accuracy, and reproducibility of pharmacokinetic studies, ensuring reliable measurement of imidapril concentrations during clinical trials or therapeutic drug monitoring [6] [8].
Metabolic Pathway Elucidation: Deuterium labeling provides critical insights into drug metabolism. By introducing deuterium at sites susceptible to metabolic oxidation (e.g., methyl groups), researchers can quantify the kinetic isotope effect (KIE) on specific metabolic reactions. The stronger C-D bond (bond dissociation energy: ~439 kJ/mol vs. ~413 kJ/mol for C-H) slows the rate of oxidative demethylation by cytochrome P450 enzymes. For Imidapril-d3 Hydrochloride, this effect reduces the formation of demethylated metabolites, allowing researchers to:
Assess the potential for metabolic drug-drug interactions [3] [8].
ADME Studies (Absorption, Distribution, Metabolism, Excretion): While Imidapril-d3 Hydrochloride itself is not used therapeutically, its isotopic signature enables detailed ADME profiling:
Table 2: Applications of Imidapril-d3 Hydrochloride in Pharmacological Research
Application | Methodology | Key Advantage |
---|---|---|
Quantitative Bioanalysis | LC-MS/MS with deuterated internal standard | Corrects matrix effects; enables precise PK profiling |
Metabolic Stability Assay | Incubation with liver microsomes + HRMS | Measures KIE; identifies metabolic soft spots |
Metabolite Identification | HRMS of biofluids after dosing | Distinguishes deuterated metabolites from endogenous compounds |
Drug-Drug Interaction Studies | Co-incubation with CYP inhibitors/inducers | Quantifies metabolic routes without radioactive labels |
Tissue Distribution Studies | MS imaging or tissue homogenate analysis | Tracks drug penetration into target organs (e.g., kidneys) |
Safety concerns associated with radiation exposure [8].Recent advances in hydrogen isotope exchange (HIE) catalysis using iridium or ruthenium complexes enable efficient late-stage deuteration of complex molecules like imidapril. This strategy minimizes synthetic steps, reduces costs, and facilitates the production of high-purity deuterated standards like Imidapril-d3 Hydrochloride [3] [8].
Limitations and Considerations: While powerful, deuterium labeling has caveats:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3